molecular formula C6H11N3O2 B2396968 2-Oxo-2-(pyrrolidin-1-yl)acetohydrazide CAS No. 27844-18-4

2-Oxo-2-(pyrrolidin-1-yl)acetohydrazide

Cat. No. B2396968
CAS RN: 27844-18-4
M. Wt: 157.173
InChI Key: PHVBXZUPXHYKEB-UHFFFAOYSA-N
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Description

“2-Oxo-2-(pyrrolidin-1-yl)acetohydrazide” is a chemical compound with a molecular weight of 157.17 . It is also known by its IUPAC name "2-(2-oxo-1-pyrrolidinyl)acetohydrazide" .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrrolidine ring attached to an acetohydrazide group . The molecular formula is C6H11N3O2 .


Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a molecular weight of 157.17 and a molecular formula of C6H11N3O2 .

Mechanism of Action

The mechanism of action of 2-Oxo-2-(pyrrolidin-1-yl)acetohydrazide is not fully understood, but it is believed to act through the inhibition of enzymes involved in the synthesis of nucleic acids and proteins. This compound has been shown to inhibit the growth of cancer cells and induce cell death in vitro.
Biochemical and Physiological Effects:
This compound has been reported to exhibit cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. In addition, this compound has been reported to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of 2-Oxo-2-(pyrrolidin-1-yl)acetohydrazide is its versatility in various fields of research. This compound can be easily synthesized using different methods and has been used to prepare metal complexes and nanoparticles with potential applications in catalysis and sensing. However, the limitations of this compound include its low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

Future research on 2-Oxo-2-(pyrrolidin-1-yl)acetohydrazide could focus on its potential applications in drug discovery, materials science, and analytical chemistry. In drug discovery, this compound could be further investigated as a potential drug candidate for the treatment of cancer and other diseases. In materials science, this compound could be used to prepare new metal complexes and nanoparticles with improved properties. In analytical chemistry, this compound could be utilized as a reagent for the determination of various metal ions in complex matrices.
In conclusion, this compound is a versatile chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Synthesis Methods

2-Oxo-2-(pyrrolidin-1-yl)acetohydrazide can be synthesized using different methods, including the reaction of 2-oxo-2-(pyrrolidin-1-yl)acetic acid with hydrazine hydrate. Another method involves the reaction of 2-oxo-2-(pyrrolidin-1-yl)acetyl chloride with hydrazine hydrate. These methods have been used to produce this compound with varying yields and purity.

Scientific Research Applications

2-Oxo-2-(pyrrolidin-1-yl)acetohydrazide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. In materials science, this compound has been used to prepare metal complexes and nanoparticles with potential applications in catalysis and sensing. In analytical chemistry, this compound has been utilized as a reagent for the determination of various metal ions.

Safety and Hazards

“2-Oxo-2-(pyrrolidin-1-yl)acetohydrazide” is classified as a dangerous substance. It has hazard statements H302, H319, H372, and H410 . Precautionary measures include avoiding inhalation, contact with skin or eyes, and release into the environment .

properties

IUPAC Name

2-oxo-2-pyrrolidin-1-ylacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2/c7-8-5(10)6(11)9-3-1-2-4-9/h1-4,7H2,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHVBXZUPXHYKEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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